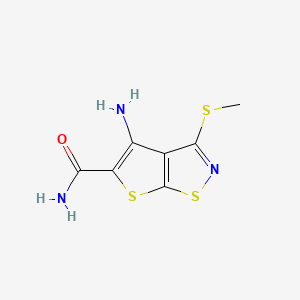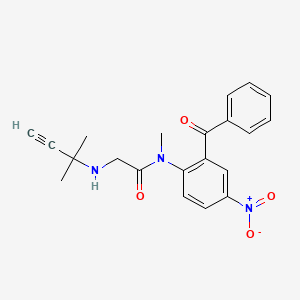![molecular formula C17H34O7 B14439133 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 76719-79-4](/img/structure/B14439133.png)
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound known for its unique structure and properties. It is a member of the class of compounds known as ethers, specifically a pentaoxacyclopentadecane derivative. This compound is characterized by its multiple ether linkages and a butoxyethoxy group, which contribute to its distinct chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of a suitable precursor with 2-butoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkages. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is common to monitor the product quality and ensure compliance with industry standards .
化学反应分析
Types of Reactions
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aldehydes or carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
科学研究应用
2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
作用机制
The mechanism of action of 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and butoxyethoxy group allow it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane include:
2-Butoxyethanol: An organic compound with similar ether linkages and butoxy group.
Diethylene glycol monobutyl ether: Another ether compound with comparable properties and applications.
Uniqueness
What sets this compound apart is its unique pentaoxacyclopentadecane structure, which provides distinct chemical and physical properties. This structure allows for specific interactions and applications that are not possible with simpler ether compounds .
属性
CAS 编号 |
76719-79-4 |
|---|---|
分子式 |
C17H34O7 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-(2-butoxyethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C17H34O7/c1-2-3-4-18-9-11-22-15-17-16-23-12-10-20-6-5-19-7-8-21-13-14-24-17/h17H,2-16H2,1H3 |
InChI 键 |
AGPBGZOQPZWNAJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCOCC1COCCOCCOCCOCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


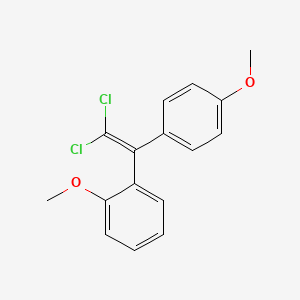
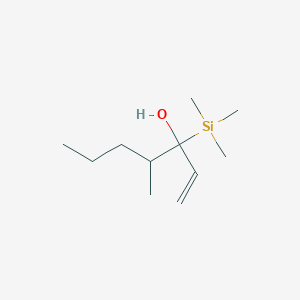
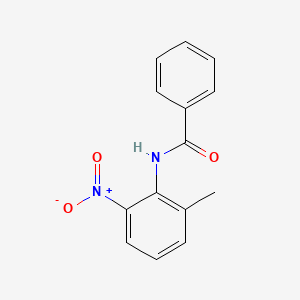

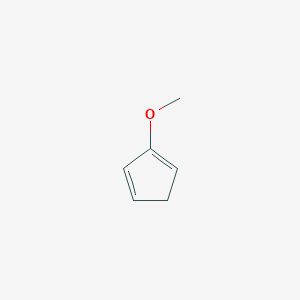
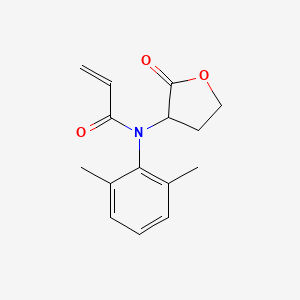
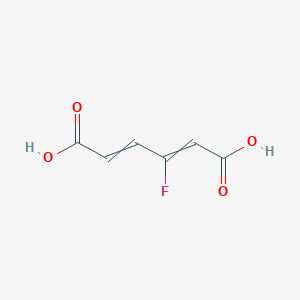
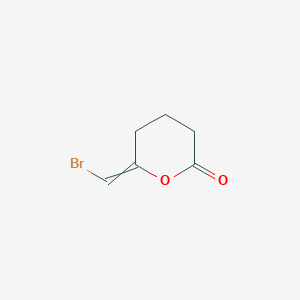
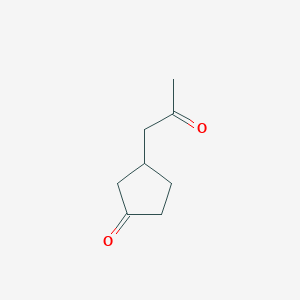
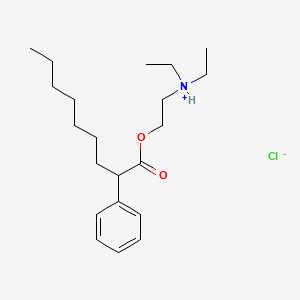
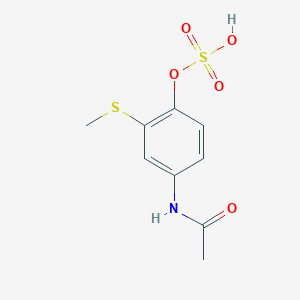
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
